Amotosalen hydrochloride

Beschreibung

Historical Context of Psoralen (B192213) Research and Derivatives

The therapeutic use of psoralens, naturally occurring compounds found in various plants, dates back to ancient civilizations for treating skin conditions like vitiligo and psoriasis. interceptbloodsystem.comnih.govnih.gov Psoralens are a class of photoactive, aromatic molecules characterized by a linear three-ring fused structure. interceptbloodsystem.comnih.gov The scientific exploration of psoralens and their derivatives began in earnest in the mid-20th century, leading to a deeper understanding of their mechanisms of action. nih.gov

Research has historically centered on the interaction of psoralens with DNA and RNA. wikipedia.org Upon exposure to ultraviolet A (UVA) light, these compounds can intercalate between the base pairs of nucleic acids and form covalent bonds, leading to the formation of monoadducts and interstrand crosslinks (ICLs). researchgate.netnih.gov This photochemical reaction effectively blocks DNA replication and transcription. interceptbloodsystem.com

The development of synthetic psoralen derivatives aimed to enhance specific properties, such as increased potency and improved safety profiles. nih.gov Hundreds of psoralens were synthesized and evaluated for their chemical and biological characteristics, leading to the identification of promising candidates for various applications. interceptbloodsystem.com Among these, amotosalen (B1665471) was selected for its excellent activity against a wide range of pathogens while maintaining the functional properties of biological components like platelets and plasma. interceptbloodsystem.comnih.gov

Amotosalen Hydrochloride as a Model Psoralen Compound in Photoreactivity Studies

This compound serves as a significant model compound in academic research for studying the photoreactive properties of psoralens. Its mechanism of action involves a two-step process: intercalation into the helical regions of DNA or RNA, followed by photo-induced covalent bond formation upon UVA irradiation. researchgate.netintercept-canada.com This process results in permanent adducts in the nucleic acids, preventing their replication. intercept-canada.com

Spectroscopic studies have provided detailed insights into the photophysical behavior of amotosalen. researchgate.netuni-duesseldorf.de Research has shown that amotosalen intercalates with a higher affinity into DNA rich in adenine (B156593) and thymine (B56734) (A,T-only DNA) compared to DNA rich in guanine (B1146940) and cytosine (G,C-only DNA). researchgate.netuni-duesseldorf.de Upon photoexcitation, amotosalen covalently binds to A,T-only DNA with a notable reaction quantum yield. uni-duesseldorf.de In contrast, when intercalated into G,C-only DNA, it does not photoreact but instead can undergo a photoinduced electron transfer process. researchgate.netuni-duesseldorf.de

The photochemical reaction of amotosalen with nucleic acids involves the formation of both monoadducts and interstrand crosslinks. researchgate.net Initially, a [2+2] cycloaddition occurs between the psoralen and a thymine or uracil (B121893) base, forming a monoadduct at either the furan (B31954) or pyrone side of the amotosalen molecule. researchgate.net The furan monoadducts can then absorb another UVA photon and react with a second thymine or uracil on the complementary strand, resulting in an interstrand crosslink. researchgate.net

Table 1: Photoreactivity Parameters of Amotosalen

| Parameter | Value | Reference |

|---|---|---|

| Affinity for A,T-only DNA (KD) | 8.9 x 10-5 M | uni-duesseldorf.de |

| Affinity for G,C-only DNA (KD) | 6.9 x 10-4 M | uni-duesseldorf.de |

Fundamental Role of this compound in Nucleic Acid-Targeting Technologies Research

The unique ability of this compound to target and irreversibly block the replication of DNA and RNA has made it a cornerstone in the research and development of nucleic acid-targeting technologies. interceptbloodsystem.comnih.gov A primary application of this research is in the field of pathogen inactivation for blood products. nih.govwikipedia.org

The technology, often referred to as photochemical treatment (PCT), utilizes amotosalen in combination with UVA light to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in platelet and plasma components intended for transfusion. nih.govwalshmedicalmedia.com The mechanism is highly specific to nucleic acids and does not significantly affect the proteins and other cellular components essential for the therapeutic function of blood products. nih.gov

Research has demonstrated the efficacy of this technology in inactivating high titers of various pathogens, including both enveloped and non-enveloped viruses, as well as both DNA and RNA viruses. nih.gov The rate of inactivation has been shown to be related to the size of the pathogen's genome, with larger genomes being more susceptible. nih.gov

Table 2: Pathogen Inactivation in Plasma using Amotosalen and UVA Light

| Virus | Initial Titer (infectious viruses/mL) | Log Reduction | Reference |

|---|---|---|---|

| HIV-1 | ≥104 | ≥4.5 | |

| Hepatitis C Virus | ≥104 | ≥4.3 |

This pathogen reduction technology has been extensively studied to ensure the safety and functionality of the treated blood components. nih.govresearchgate.net The process includes a step to remove residual amotosalen and its photoproducts to negligible levels before clinical use. nih.gov The development of amotosalen-based nucleic acid-targeting technologies represents a significant advancement in transfusion medicine research, aiming to enhance the safety of blood transfusions. wikipedia.orgspringermedizin.de

Structure

2D Structure

3D Structure of Parent

Eigenschaften

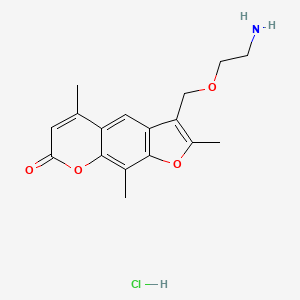

IUPAC Name |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLAMQBABOJZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167093 | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161262-45-9 | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161262-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amotosalen hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amotosalen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOTOSALEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photobiological Characterization

Advanced Spectroscopic Investigations of Amotosalen (B1665471) Hydrochloride Photoreactivity

The photochemical reactions of amotosalen hydrochloride with nucleic acids are complex and have been meticulously studied using a variety of spectroscopic methods. These investigations provide a window into the initial non-covalent interactions, the ultrafast processes following photoexcitation, and the formation of the final covalent adducts.

Steady-State Spectroscopic Analysis of this compound-Nucleic Acid Complexes

The initial step in the mechanism of action of amotosalen is its intercalation into the helical structure of DNA and RNA. This non-covalent binding has been characterized using steady-state UV-Vis absorption and fluorescence spectroscopy. researchgate.net

Upon intercalation into DNA, the absorption spectrum of amotosalen exhibits a hypochromic effect, which is a decrease in molar absorptivity. This phenomenon is a classic indicator of the insertion of a small molecule between the base pairs of a nucleic acid. researchgate.net Fluorescence spectroscopy has been employed to quantify the binding affinity of amotosalen to different DNA sequences. These studies have revealed a preferential binding to certain sequences. researchgate.net

Recent research has demonstrated that amotosalen intercalates with a higher affinity into DNA composed exclusively of adenine (B156593) and thymine (B56734) (A,T-only) base pairs compared to DNA composed solely of guanine (B1146940) and cytosine (G,C-only) base pairs. The dissociation constants (KD), which are a measure of the tendency of the complex to separate, underscore this preference. A smaller KD value signifies a higher binding affinity. researchgate.net

Dissociation Constants (KD) of Amotosalen with Synthetic DNA

| DNA Type | Dissociation Constant (KD) in M |

|---|---|

| A,T-only DNA | 8.9 x 10-5 |

| G,C-only DNA | 6.9 x 10-4 |

This table illustrates the higher binding affinity of amotosalen for A,T-rich regions of DNA, as indicated by the lower dissociation constant. researchgate.net

Time-Resolved Spectroscopy for Characterizing Photoexcitation Pathways

Following the initial intercalation, the absorption of a UVA photon by amotosalen initiates a series of rapid photophysical and photochemical events. Time-resolved spectroscopy is crucial for tracking these fleeting processes, which occur on timescales ranging from femtoseconds to microseconds. researchgate.net

Upon photoexcitation, the intercalated amotosalen molecule is promoted to an excited singlet state. From this state, it can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state, or direct reaction with a neighboring pyrimidine (B1678525) base (primarily thymine). nih.gov Studies on psoralen (B192213) derivatives have shown that the triplet state is a key intermediate in the formation of covalent adducts with thymine. nih.govmdpi.com Time-resolved spectroscopic studies on amotosalen have helped to elucidate the dynamics of these excited states and their role in the subsequent photochemical reactions. researchgate.net

Transient Absorption Spectroscopy of Short-Lived Intermediates and Adducts

Transient absorption spectroscopy is a powerful technique used to detect and characterize short-lived intermediate species that are formed during a photochemical reaction. By using laser pulses on the femtosecond and nanosecond timescales, researchers can observe the formation and decay of excited states and radical intermediates. researchgate.net

For amotosalen intercalated in A,T-only DNA, femto- and nanosecond transient absorption spectroscopy has revealed the characteristic pattern of photobinding. researchgate.net Following UVA excitation, specific transient absorption signals are observed that correspond to the formation of the amotosalen triplet state. researchgate.net This triplet state is believed to be the precursor to the formation of a biradical intermediate, which then proceeds to form a cyclobutane (B1203170) ring with a thymine base, resulting in a monoadduct. nih.govmdpi.com The transient absorption spectra provide direct evidence for the involvement of these intermediates in the photoaddition reaction. researchgate.net

Determination of Photochemical Reaction Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The determination of the quantum yield for the formation of amotosalen-DNA adducts is essential for understanding the efficacy of the pathogen inactivation process.

The reaction quantum yield (ΦR) for the covalent photobinding of amotosalen to A,T-only DNA has been determined to be 0.11. researchgate.net This indicates that for every 100 photons absorbed by amotosalen molecules intercalated in A,T-rich regions, approximately 11 result in the formation of a covalent adduct. In contrast, amotosalen does not undergo this photoreaction when intercalated in G,C-only DNA. researchgate.net

Photochemical Reaction Quantum Yield of Amotosalen

| Reaction | DNA Type | Quantum Yield (ΦR) |

|---|---|---|

| Covalent Photobinding | A,T-only DNA | 0.11 |

| Covalent Photobinding | G,C-only DNA | No reaction observed |

This table summarizes the quantum yield for the covalent photoaddition of amotosalen to different DNA sequences, highlighting the specificity of the reaction. researchgate.net

Alternative and Competing Photochemical Pathways

While the primary photochemical pathway for amotosalen in A,T-rich DNA regions leads to the formation of covalent adducts, alternative and competing pathways can also occur, particularly in different nucleic acid environments.

Analysis of Photoinduced Electron Transfer Mechanisms in Biological Contexts

An intriguing alternative photochemical pathway for amotosalen has been observed when it is intercalated in G,C-only DNA. In this context, instead of the expected photoaddition reaction, signatures of a photoinduced electron transfer (PET) have been recorded. researchgate.net

Upon photoexcitation, the intercalated amotosalen molecule in a G,C-rich environment can act as an electron acceptor, with a nearby guanine base serving as the electron donor. This PET process leads to the formation of a transient radical ion pair. researchgate.net This pathway competes with the formation of the triplet state necessary for the cycloaddition reaction and explains the lack of covalent adduct formation in G,C-only DNA. The discovery of this PET mechanism reveals a previously unknown aspect of the interaction between psoralens and DNA, highlighting the influence of the local DNA sequence on the photochemical outcome. researchgate.net

Research on Photodegradation Pathways and Identification of Photoproducts

Upon exposure to ultraviolet A (UVA) light, this compound undergoes photodegradation, a process intricately linked to its mechanism of pathogen inactivation. nih.gov A significant portion of the amotosalen that does not covalently bind to nucleic acids is transformed into various photoproducts. nih.gov The extent of this photodegradation is a quantifiable and reproducible measure that directly correlates with the level of pathogen inactivation achieved in platelet and plasma components. nih.gov This relationship is so consistent that the degree of amotosalen photodegradation can be utilized as an intrinsic actinometer to gauge the efficacy of the photochemical treatment. nih.gov

The photochemical reaction of amotosalen, a psoralen derivative, primarily involves its interaction with nucleic acids. Amotosalen intercalates into the DNA and RNA of pathogens and leukocytes. researchgate.net Subsequent UVA irradiation triggers a photochemical reaction, leading to the formation of covalent monoadducts and interstrand cross-links with pyrimidine bases. researchgate.net This process effectively blocks the replication and transcription of the nucleic acids, thereby inactivating the pathogen. researchgate.net

While the primary photobiological event is the formation of nucleic acid adducts, the free amotosalen in the solution simultaneously undergoes photodegradation. Research has focused on quantifying the disappearance of the parent amotosalen molecule and the appearance of these photoproducts, often employing techniques like high-performance liquid chromatography (HPLC) to monitor the process. nih.gov Although the formation of defined photoproducts is well-established, detailed structural elucidation of all major photoproducts in the complex biological milieu of plasma or platelet concentrates is an ongoing area of research. The complexity of the matrix and the potential for reactions with other biological molecules present significant analytical challenges.

Studies have shown that after photochemical treatment, a fraction of amotosalen and its photoproducts remain in the treated blood component. nih.gov A compound adsorption device (CAD) is utilized to significantly reduce the levels of residual free amotosalen and its photodegradation products before transfusion. nih.gov

Table 1: Summary of Research Findings on this compound Photodegradation

| Research Focus | Key Findings | Analytical Techniques | Reference |

| Correlation of Photodegradation and Pathogen Inactivation | The extent of amotosalen photodegradation is directly and linearly correlated with the log-reduction of bacteria in platelet components. | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Mechanism of Action | Amotosalen intercalates into nucleic acids and upon UVA activation, forms covalent cross-links, blocking replication. | Spectroscopic Methods | researchgate.net |

| Quantification of Residuals | After photochemical treatment, a percentage of amotosalen and its photoproducts remain bound to plasma and platelet components. A CAD reduces free residuals. | Enzyme-Linked Immunosorbent Assay (ELISA), Quantification of bound molecules | nih.gov |

| Photoreaction Specificity | Amotosalen shows a higher affinity for and photoreacts with A,T-rich regions of DNA, while its photoreaction with G,C-rich regions is negligible. | Steady-state and time-resolved spectroscopy | researchgate.net |

Influence of Microenvironmental Factors on this compound Photochemistry (e.g., pH, ionic strength, solvent polarity)

The photochemical behavior of this compound, like other photosensitive compounds, can be influenced by various factors within its microenvironment. These factors can affect the stability of the molecule, its photophysical properties, and the kinetics and pathways of its photochemical reactions.

pH: The pH of the medium can significantly influence the rate of photodegradation of photosensitive drugs. mdpi.comfrontiersin.org For many compounds, different pH values can alter the electronic state of the molecule, affecting its light absorption properties and subsequent photochemical reactivity. frontiersin.org While specific studies detailing the pH-dependent photodegradation kinetics of this compound are not extensively available in the reviewed literature, general principles of photochemistry suggest that pH could influence the stability of the psoralen ring system and the protonation state of the amino group in the side chain, potentially impacting its interaction with nucleic acids and its photodegradation pathway. For instance, studies on other compounds have shown that a change in pH can lead to a reduction or increase in the photodegradation rate constant. frontiersin.org

Ionic Strength: The ionic strength of the solution is a critical factor in the initial non-covalent binding (intercalation) of psoralen derivatives to DNA. mdpi.comnih.gov This dark binding is a prerequisite for the subsequent UVA-induced covalent photoaddition. mdpi.com Studies on psoralen derivatives have shown that the association constants for their binding to DNA are dependent on the concentration of salts like NaCl or Mg²⁺. mdpi.com Generally, for charged molecules, an increase in ionic strength can shield electrostatic interactions, which may affect the binding affinity of amotosalen to the negatively charged phosphate backbone of DNA. The stability of PNA:DNA duplexes, for example, is shown to be higher at lower ionic strengths due to a faster association rate. nih.govrsc.org This suggests that variations in the ionic environment of blood products could potentially modulate the efficiency of the initial intercalation step of amotosalen.

Solvent Polarity: The polarity of the solvent can significantly impact the photophysical properties of a molecule, including its absorption and fluorescence spectra (solvatochromic effects). rsc.orgresearchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption and emission maxima. rsc.org While specific solvatochromic studies on this compound are not detailed in the provided search results, research on other organic molecules demonstrates that an increase in solvent polarity generally leads to a red shift (bathochromic shift) in the emission spectrum of molecules with a larger dipole moment in the excited state. rsc.org This is indicative of stronger interactions between the solute and the polar solvent in the excited state. Such interactions can influence the energy of the excited state and, consequently, the pathways and efficiency of photochemical reactions.

Table 2: Potential Influence of Microenvironmental Factors on this compound Photochemistry

| Microenvironmental Factor | Potential Effect on Amotosalen Photochemistry | General Observations from Related Studies |

| pH | May alter the rate of photodegradation and potentially the nature of photoproducts by affecting the protonation state and stability of the molecule. | The photodegradation rate of many pharmaceutical compounds is pH-dependent. mdpi.comfrontiersin.org |

| Ionic Strength | Can influence the efficiency of the initial non-covalent intercalation of amotosalen into nucleic acids, which is a critical step for the photoreaction. | The association constants of psoralen derivatives with DNA are dependent on the salt concentration in the medium. mdpi.com |

| Solvent Polarity | Can affect the photophysical properties (e.g., absorption and fluorescence spectra) and the energy of the excited state, which could influence the photochemical reaction pathways. | Solvatochromic shifts are observed for many organic molecules in solvents of varying polarity. rsc.orgresearchgate.net |

Comprehensive Studies on Biomolecular Interactions Beyond Nucleic Acids

Amotosalen (B1665471) Hydrochloride Interactions with Proteins in Vitro

The interaction of amotosalen hydrochloride with various proteins has been the subject of in vitro investigations, employing computational and experimental approaches to elucidate binding mechanisms and functional consequences.

Molecular Docking and Simulation of Potential Protein Binding Sites

In silico molecular docking studies have been utilized to predict the binding affinity and potential interaction sites of this compound with specific proteins. One such study focused on the interaction between this compound and CD-61, a key protein involved in platelet aggregation.

Computational docking tools, such as Patchdock and Firedock, were used to simulate the binding of this compound to the active site of CD-61. The results were compared to the binding of tirofiban, a known antagonist of CD-61. The study revealed that this compound can bind to the active site of CD-61, although with a weaker binding force compared to tirofiban.

| Ligand | Docking Software | Binding Site | Docking Score | Interacting Amino Acids (Examples) | Bond Types |

|---|---|---|---|---|---|

| This compound | Patchdock/Firedock | Active site of CD-61 | Lower than Tirofiban | Not specified in detail | Hydrogen and Hydrophobic bonds |

| Tirofiban | Patchdock/Firedock | Active site of CD-61 | Higher than this compound | Not specified in detail | Hydrogen and Hydrophobic bonds |

These in silico findings suggest a potential for this compound to interact with platelet proteins, which could have implications for platelet function. However, further experimental validation is necessary to confirm these computational predictions.

Mechanistic Studies of Efflux Pump Substrate Activity in Model Systems

Amotosalen has been identified as a substrate for bacterial multidrug efflux pumps, a mechanism that could potentially compromise its efficacy in pathogen inactivation for certain multidrug-resistant bacteria. The structural similarity of psoralens, including amotosalen, to known substrates of these pumps prompted investigations into this interaction.

Studies have provided evidence that amotosalen is actively transported out of bacteria by Resistance-Nodulation-Cell Division (RND) type efflux pumps, which are prevalent in Gram-negative bacteria. Specific efflux pumps that have been shown to recognize amotosalen as a substrate include:

AcrAB-TolC in Escherichia coli

AdeABC in Acinetobacter baumannii

MexXY-OprM in Pseudomonas aeruginosa

The activity of these efflux pumps can reduce the intracellular concentration of amotosalen, potentially leading to decreased pathogen inactivation effectiveness. This is particularly relevant for contemporary multidrug-resistant bacterial strains that often overexpress these efflux pumps. Molecular modeling analyses have been suggested to further explore the biophysical interactions between amotosalen and these efflux pump proteins.

| Efflux Pump System | Bacterial Species | Reference |

|---|---|---|

| AcrAB-TolC | Escherichia coli | |

| AdeABC | Acinetobacter baumannii | |

| MexXY-OprM | Pseudomonas aeruginosa |

Proteomic Analysis of this compound-Induced Alterations in Cellular Components (in vitro)

Proteomic studies have been conducted to investigate the impact of amotosalen/UVA treatment on the protein profile of human platelets. A gel-free liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) approach was used to identify and quantify protein alterations in platelets following treatment with amotosalen/UVA and subsequent storage.

One study identified a total of 948 proteins in platelets. At day one post-treatment, amotosalen/UVA induced alterations in 23 proteins. After five days of storage, the number of altered proteins in the amotosalen/UVA-treated group increased to 58. Gene Ontology analysis of the affected proteins revealed that many are involved in specific catalytic activities and protein/nucleic acid binding.

Several proteins were identified as being uniquely and consistently altered after amotosalen/UVA treatment and storage. These include:

Platelet endothelial aggregation receptor 1 (PEAR-1) precursor

Chloride intracellular channel protein 4 (CLIC4)

Protein-tyrosine sulfotransferase 2

Another study observed that amotosalen/UVA treatment leads to an increase in the pro-apoptotic protein Bak. This increase was found to be a result of the translation of existing BAK mRNA, as the process was inhibited by the protein synthesis inhibitor cycloheximide. Furthermore, the treatment was shown to induce the phosphorylation of the p38 mitogen-activated protein kinase (MAPK). A recent phosphoproteomic analysis confirmed the upregulation of the MAPK signaling pathway and identified 109 phosphosites with a greater than 2-fold change in phosphorylation status in amotosalen/UVA-treated platelets compared to untreated controls.

| Time Point | Number of Altered Proteins | Examples of Consistently Altered Proteins | Key Pathway Alterations | Reference |

|---|---|---|---|---|

| Day 1 | 23 | PEAR-1 precursor, CLIC4, Protein-tyrosine sulfotransferase 2 | Increased Bak protein expression, Phosphorylation of p38 MAPK, Upregulation of MAPK signaling pathway | |

| Day 5 | 58 |

These findings indicate that amotosalen/UVA treatment induces specific alterations in the platelet proteome and phosphoproteome, which may contribute to the observed changes in platelet function and storage lesions.

Non-Covalent Binding Dynamics and Kinetics with Other Biomolecules (e.g., phospholipids (B1166683), carbohydrates)

Beyond its interactions with proteins, amotosalen has the potential to engage in non-covalent interactions with other classes of biomolecules, such as lipids and carbohydrates.

Studies have shown that after photochemical treatment of platelets, a significant portion of the remaining amotosalen is associated with lipids. Specifically, the majority of platelet-bound amotosalen is found in the lipid fraction. This suggests a non-covalent interaction with phospholipids, which are major components of cell membranes. Psoralens, the class of compounds to which amotosalen belongs, are known to penetrate phospholipid cellular membranes. This interaction is likely driven by the hydrophobic nature of the psoralen (B192213) ring structure, facilitating its intercalation into the lipid bilayer. However, detailed studies on the specific binding dynamics and kinetics of amotosalen with different types of phospholipids are currently lacking in the available literature.

There is no specific information available in the searched literature regarding the non-covalent binding dynamics and kinetics of this compound with carbohydrates.

Cellular and Subcellular Research Models in Vitro and Ex Vivo

Cellular Uptake and Intracellular Distribution Studies

The efficacy of amotosalen (B1665471) hydrochloride in its primary application—pathogen inactivation in blood products—hinges on its ability to reach its molecular target: nucleic acids. Understanding its transport across cellular barriers and its distribution within the cell is therefore of paramount importance.

Elucidation of Amotosalen Hydrochloride Membrane Permeation Mechanisms

This compound is designed to readily permeate cellular and nuclear membranes. This characteristic is crucial for its function, as it must reach the DNA and RNA within cells and pathogens to exert its effect. Studies have shown that amotosalen can effectively penetrate the membranes of various cell types, including white blood cells and pathogens that may be present in blood components. Its ability to cross the nuclear membrane allows it to access the genetic material housed within the nucleus.

While the precise molecular mechanisms of membrane transport have not been fully elucidated in all cell types, its chemical properties, including a degree of lipophilicity, are thought to facilitate its passage across the lipid bilayer of cellular membranes. In the context of Gram-negative bacteria, the compound's entry is also influenced by efflux pumps, which can actively transport amotosalen out of the bacterial cytoplasm, thereby affecting its intracellular concentration and efficacy.

Subcellular Localization within Cultured Cells and Model Organelles

Once inside the cell, this compound does not appear to be confined to a single compartment. Its primary site of action is within the nucleus and mitochondria, where it intercalates into the helical structures of DNA and RNA. Upon activation by UVA light, it forms covalent cross-links with pyrimidine (B1678525) bases, effectively halting nucleic acid replication and transcription. This cross-linking is the fundamental mechanism behind its pathogen-inactivating properties.

Research on platelets, which are anucleated, has provided insights into the compound's effects on other cellular components. Proteomic studies have suggested that amotosalen/UVA treatment can lead to alterations in proteins associated with various cellular compartments, including the mitochondria. For instance, an increase in the cytosolic levels of Chloride Intracellular Channel Protein 4 (CLIC4) has been observed, which may indicate a stress response originating from the mitochondria.

Mechanistic Cellular Responses to this compound and UVA (excluding clinical outcomes)

The combination of this compound and UVA light initiates a series of cellular responses that extend beyond simple nucleic acid cross-linking. These responses involve complex signaling pathways that can influence cell proliferation, viability, and the expression of various genes.

Analysis of this compound-Induced Gene Expression Modulation in Cultured Cells

The interaction of amotosalen with nucleic acids has the potential to modulate gene expression. While comprehensive gene expression profiling studies in various cultured cell lines are not extensively available in the public domain, research on platelets provides some initial insights at the protein level, which is a downstream consequence of gene expression.

A proteomics analysis of platelets treated with amotosalen and UVA light identified alterations in the levels of several proteins. This suggests that even in anucleated cells, the treatment can influence the cellular machinery responsible for protein synthesis and degradation. Among the affected proteins were those with catalytic activity and those involved in nucleic acid and protein binding.

Furthermore, in platelets, the UVA component of the treatment alone has been shown to be sufficient to induce an increase in the pro-apoptotic protein Bak through the translation of existing BAK mRNA. This indicates a direct effect on the translational machinery of the cell.

Characterization of Cellular Stress Responses and Signaling Pathway Activation

The photochemical process initiated by amotosalen and UVA light acts as a cellular stressor, triggering specific signaling pathways. A prominent pathway activated in platelets is the p38 mitogen-activated protein kinase (MAPK) pathway. Phosphorylation, and thus activation, of p38 MAPK has been consistently observed following amotosalen/UVA treatment.

The activation of the p38 MAPK pathway is linked to several downstream effects observed in platelets, including:

Induction of Apoptosis: The p38 MAPK pathway can play a role in regulating apoptosis.

GpIbα Shedding: Increased p38 phosphorylation is associated with the cleavage of the glycoprotein (B1211001) Ibα (GpIbα) receptor on the platelet surface.

Modulation of Other Signaling Molecules: A phosphoproteomic analysis of amotosalen/UVA-treated platelets revealed upregulation of the MAPK signaling cascade, including the phosphorylation of MAP2K3 and MAPKAPK2.

Beyond the p38 MAPK pathway, evidence suggests the involvement of other stress-response mechanisms. The alteration in the level of CLIC4 in platelets points towards a potential mitochondrial stress response. The process of DNA damage and repair itself involves a complex network of signaling proteins, and while not explicitly detailed for amotosalen in all cell types, it is known that UVA radiation can activate kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which are central to the DNA damage response.

| Pathway/Response | Cell Type/Model | Key Observations |

|---|---|---|

| p38 MAPK Pathway Activation | Platelets | Increased phosphorylation of p38 MAPK, MAP2K3, and MAPKAPK2. nih.govresearchgate.netfrontiersin.org |

| Induction of Apoptosis | Platelets | Upregulation of pro-apoptotic Bak and cleavage of caspase-3. nih.govresearchgate.nethaematologica.org |

| Mitochondrial Stress Response | Platelets | Increased cytosolic levels of Chloride Intracellular Channel Protein 4 (CLIC4). bloodtransfusion.it |

| DNA Damage Response | General (UVA-induced) | Potential activation of ATM and ATR kinases. |

Research on the Impact on Organelle-Specific Nucleic Acids (e.g., Mitochondrial DNA)

This compound, in conjunction with ultraviolet A (UVA) light, is known to target and form adducts with nucleic acids, leading to the inactivation of pathogens in blood products. Research has extended to understanding the impact of this photochemical treatment on nucleic acids within cellular organelles, particularly mitochondrial DNA (mtDNA). Platelets, which are anucleated but contain functional mitochondria, serve as a key model for these investigations.

Studies have demonstrated that mtDNA in platelets is substantially modified by amotosalen and UVA light. researchgate.net Through the use of radiolabeled amotosalen, researchers have been able to quantify the extent of this modification. In one study, treatment of platelet concentrates with 150 µM amotosalen and 3 J/cm² UVA resulted in the formation of approximately 4.0 ± 1.2 psoralen (B192213) adducts per 1000 base pairs of mtDNA. researchgate.net This direct measurement confirms that amotosalen penetrates the mitochondrial membrane and intercalates with the mtDNA within.

The formation of these amotosalen-DNA adducts creates lesions that can inhibit enzymatic processes such as replication and transcription. This inhibitory effect has been leveraged to develop molecular assays for detecting the extent of mtDNA modification. Polymerase chain reaction (PCR)-based methods have proven effective in documenting these changes. The principle behind these assays is that the amotosalen-DNA adducts block the progression of DNA polymerase, leading to an inhibition of PCR amplification. The degree of PCR inhibition, therefore, correlates with the number of adducts formed. nih.gov

Further research has shown that the extent of PCR inhibition is dependent on the length of the DNA fragment being amplified; larger amplicon sizes exhibit greater inhibition after treatment with amotosalen and UVA light. nih.gov This observation is consistent with a random distribution of adducts, where longer DNA strands have a higher probability of containing at least one replication-blocking lesion. Notably, treatment with amotosalen or UVA light alone does not cause a similar inhibition of mtDNA amplification, underscoring the photochemical nature of the DNA modification. nih.gov These PCR-based assays provide a sensitive and quantitative tool for monitoring the photochemical modification of mtDNA. nih.gov

Table 1: Quantification of Amotosalen Adducts in Mitochondrial DNA

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Amotosalen-mtDNA Adduct Density | 4.0 ± 1.2 adducts per 1000 bp | 14C-labeled amotosalen with 150 µM amotosalen and 3 J/cm² UVA | researchgate.net |

| PCR Inhibition | Up to 3 log inhibition observed after photochemical treatment | Real-time PCR inhibition assay targeting mtDNA fragments of variable lengths | nih.gov |

Utilization of Cell-Free Systems for Isolated Mechanistic Investigations

Cell-free systems provide a powerful tool for dissecting the fundamental molecular mechanisms of this compound's interaction with nucleic acids, devoid of the complexities of cellular membranes and metabolic processes. These systems allow for precise control over experimental conditions and direct observation of the photochemical reactions.

Spectroscopic techniques have been employed in cell-free environments to characterize the binding and photobinding of amotosalen to DNA. researchgate.net In the absence of UVA light, amotosalen intercalates into the helical structure of DNA. This non-covalent interaction is a prerequisite for the subsequent photochemical reaction. Upon exposure to UVA radiation, amotosalen forms covalent monoadducts and interstrand cross-links with pyrimidine bases, primarily thymine (B56734). researchgate.net

Studies using steady-state and time-resolved spectroscopy in cell-free solutions have elucidated the kinetics and specificity of these interactions. By titrating DNA with amotosalen and measuring changes in UV/Vis absorption spectra, researchers can determine the dissociation constant (KD), which quantifies the affinity of amotosalen for DNA. These experiments have revealed that amotosalen exhibits a higher affinity for AT-rich regions of DNA compared to GC-rich regions. researchgate.net This preference is attributed to the stereochemistry of the intercalation pocket and the accessibility of thymine residues for photoaddition.

The insights gained from these cell-free investigations are crucial for understanding the primary mechanism of action of amotosalen. They confirm that the process is a targeted photochemical reaction with nucleic acids and is dependent on both the presence of the psoralen derivative and UVA light. Furthermore, these simplified systems allow for the detailed study of the photoproducts formed and the efficiency of the cross-linking reaction, providing a foundational understanding of how amotosalen inactivates pathogens.

Table 2: Dissociation Constants of Amotosalen with DNA in a Cell-Free System

| DNA Type | Dissociation Constant (KD) | Methodology | Reference |

|---|---|---|---|

| A,T-only DNA | 8.9 x 10-5 M | Spectroscopic titration | researchgate.net |

| G,C-only DNA | 6.9 x 10-4 M | Spectroscopic titration | researchgate.net |

Application of Ex Vivo Models for Understanding Molecular Effects

Ex vivo models, particularly the use of human platelet concentrates, have been instrumental in elucidating the molecular effects of this compound and UVA light treatment beyond its impact on nucleic acids. These studies provide a bridge between isolated cell-free systems and complex in vivo environments, allowing for the investigation of cellular responses to the photochemical treatment.

Research on amotosalen/UVA-treated platelets has revealed a range of molecular alterations. One significant finding is the induction of apoptosis, or programmed cell death. This is evidenced by the increased expression of the pro-apoptotic protein Bak and the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. haematologica.orgresearchgate.netnih.govnih.gov These changes suggest that the treatment can trigger intrinsic apoptotic pathways within the platelets.

In addition to apoptosis, amotosalen treatment has been shown to affect platelet surface glycoproteins. A notable effect is the reduced expression of Glycoprotein Ibα (GpIbα), a critical receptor for von Willebrand Factor and essential for platelet adhesion to the blood vessel wall. haematologica.orgnih.gov This reduction in GpIbα levels could contribute to observed decreases in platelet aggregation in response to certain agonists. haematologica.orgnih.gov

Furthermore, phosphoproteomic analyses of platelets treated with amotosalen and UVA light have identified changes in the phosphorylation status of numerous proteins. bohrium.com An upregulation in the phosphorylation of proteins involved in the mitogen-activated protein kinase (MAPK) cascade has been observed. bohrium.com The p38 MAPK pathway, in particular, appears to be activated, which is known to be involved in cellular stress responses and apoptosis. researchgate.net These findings indicate that the photochemical treatment can modulate intracellular signaling pathways, leading to downstream functional consequences for the platelets.

These ex vivo studies are crucial for a comprehensive understanding of the biological impact of this compound. While the primary mechanism of pathogen inactivation is the cross-linking of nucleic acids, these findings demonstrate that the treatment also initiates a cascade of molecular events within the treated cells, influencing their physiology and function.

Table 3: Summary of Molecular Effects of Amotosalen/UVA Treatment in Ex Vivo Platelet Models

| Molecular Effect | Key Findings | Reference |

|---|---|---|

| Induction of Apoptosis | Increased expression of pro-apoptotic Bak protein; Increased cleavage of caspase-3 | haematologica.orgresearchgate.netnih.govnih.gov |

| Alteration of Surface Glycoproteins | Significantly lower expression of Glycoprotein Ibα (GpIbα) | haematologica.orgnih.gov |

| Changes in Protein Phosphorylation | Upregulation of phosphorylation in the MAPK cascade, including p38 MAPK | researchgate.netbohrium.com |

| Platelet Aggregation | Reduced aggregation in response to collagen and thrombin | haematologica.orgnih.gov |

Methodological Advancements and Advanced Analytical Characterization

Chemical Synthesis and Derivatization Strategies for Amotosalen (B1665471) Hydrochloride

The chemical synthesis of amotosalen hydrochloride and its derivatives is pivotal for both research and clinical applications. Methodological advancements have focused on improving the efficiency of synthetic routes and designing novel analogs to probe and enhance its biological activity.

Optimization of Synthetic Routes for Research-Grade this compound

The synthesis of research-grade this compound involves the construction of the tricyclic furocoumarin core, followed by the introduction of the aminomethyl and ethoxy substituents. While detailed proprietary synthesis methods are not fully disclosed, academic approaches to psoralen (B192213) synthesis provide a foundational understanding. The most common strategies for creating the psoralen skeleton are categorized into two primary approaches: building the furan (B31954) ring onto a coumarin moiety or, conversely, forming the pyrone ring on a benzofuran scaffold. nih.gov A key precursor is often a substituted resorcinol, which undergoes a series of reactions, including condensation and cyclization, to yield the final furocoumarin structure. nih.gov

Optimization of these synthetic pathways for research purposes aims to enhance yield, purity, and scalability. This can involve exploring different catalysts, reaction conditions (temperature, pressure, solvents), and protecting group strategies to minimize side reactions and simplify purification. For instance, the successful synthesis of various psoralen derivatives has been achieved using commercially available starting materials and straightforward condensation reactions, which can be adapted and optimized for this compound production. nih.gov

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The rational design and synthesis of this compound derivatives are crucial for understanding the relationship between its chemical structure and biological activity (SAR). By systematically modifying the amotosalen molecule, researchers can identify key functional groups responsible for its DNA intercalation, photoreactivity, and ultimately, its pathogen-inactivating efficacy.

SAR studies on coumarin and furocoumarin derivatives have revealed several important insights. For instance, substitutions at various positions on the coumarin ring have been shown to significantly influence antibacterial and antifungal activities. nih.govmdpi.commdpi.com Studies on a library of 73 novel psoralen derivatives demonstrated that modifications to the psoralen core can lead to compounds with enhanced potency. nih.gov The primary amino group at the 4'-position of amotosalen is considered beneficial for its mechanism of action. nih.gov

Advanced Spectroscopic Techniques for this compound Analysis

Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, its photoproducts, and its interactions with nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of this compound-DNA photoadducts. Upon UVA irradiation, amotosalen intercalates into the DNA helix and forms covalent monoadducts and interstrand cross-links, primarily with thymine (B56734) residues. nih.govresearchgate.net

Spectroscopic studies have shown that the photoaddition of psoralens to DNA can be traced in real-time, revealing the involvement of the psoralen triplet state and a biradical intermediate in the formation of the furan-side monoadduct. nih.gov

Mass Spectrometry (MS) for Identification and Quantification of Nucleic Acid Adducts and Photoproducts

Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of this compound-induced nucleic acid adducts and photoproducts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for this purpose. nih.govescholarship.org

MS-based methods can be used to detect and quantify specific DNA adducts, providing valuable information about the extent and nature of DNA damage. nih.govnih.gov In the context of amotosalen, MS can be employed to identify the characteristic mass shifts associated with the covalent addition of the drug to nucleobases. While one study focusing on peptide oxidation by amotosalen/UVA did not detect photoadducts, the methodology is applicable to the study of nucleic acid adducts. The development of extensive mass spectral libraries for DNA adducts is enhancing the ability to identify both known and unexpected modifications. nih.gov

The table below illustrates the expected mass changes upon the formation of amotosalen-thymidine monoadducts, which can be detected by mass spectrometry.

| Compound | Molecular Formula | Exact Mass (Da) |

| Amotosalen | C₁₇H₁₉NO₄ | 301.1314 |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.0903 |

| Amotosalen-Thymidine Monoadduct | C₂₇H₃₃N₃O₉ | 543.2217 |

Note: The table presents theoretical exact masses. Actual observed masses in mass spectrometry may vary slightly depending on ionization and adduct formation.

X-ray Diffraction and Crystallography for High-Resolution Molecular Structure Determination

X-ray diffraction and crystallography are the gold standards for determining the high-resolution, three-dimensional molecular structure of crystalline compounds. While a specific crystal structure of this compound has not been publicly reported, the crystal structures of other psoralen derivatives have been determined, providing valuable insights into the geometry and conformation of the furocoumarin ring system.

Chromatographic Methods for this compound and Metabolite/Photoproduct Separation

Chromatographic techniques are fundamental in the analytical characterization of this compound, facilitating its separation from impurities, metabolites, and photoproducts. These methods are crucial for ensuring the purity of the compound, monitoring the progress of its photochemical reactions, and understanding its behavior in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantitative analysis of this compound. Its application is critical in determining the purity of the bulk drug substance and in monitoring the kinetics of its photochemical reactions with nucleic acids. A stability-indicating HPLC method is essential to separate the intact drug from any potential degradation products that may arise during synthesis, storage, or its intended use.

While specific validated methods for the routine purity testing of this compound are not extensively detailed in publicly available literature, the principles of developing such a method would follow established guidelines for pharmaceutical analysis. A typical reversed-phase HPLC method would likely be employed, utilizing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.

The validation of such an HPLC method would be performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, and robustness are thoroughly evaluated. For instance, specificity would be demonstrated by the ability of the method to resolve this compound from its known impurities and degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, and light).

In a research context, HPLC has been effectively used to monitor the photodegradation of amotosalen upon UVA illumination. By measuring the initial and post-illumination concentrations of amotosalen, researchers can quantify the extent of its photochemical reaction. This data is vital for understanding the efficiency of the pathogen inactivation process.

Table 1: Illustrative Parameters for a Hypothetical HPLC Method for this compound Analysis

| Parameter | Example Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Development of Advanced Chromatographic Approaches for Complex Mixture Analysis

The analysis of this compound and its related substances in biological and environmental matrices presents a significant challenge due to the complexity of these samples. Advanced chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are invaluable for the separation, identification, and quantification of amotosalen, its metabolites, and photoproducts in such complex mixtures.

LC-MS/MS, a tandem mass spectrometry technique, offers high sensitivity and selectivity, enabling the detection of trace amounts of analytes. This is particularly useful for identifying the various photoproducts that are formed when amotosalen is exposed to UVA light in the presence of nucleic acids. The structural elucidation of these photoproducts is crucial for a comprehensive understanding of the mechanism of action of amotosalen.

The development of advanced chromatographic approaches also involves the use of novel stationary phases and multidimensional chromatography to enhance the resolution of complex mixtures. For instance, two-dimensional liquid chromatography (2D-LC) can be employed to separate co-eluting peaks that may not be resolved by conventional one-dimensional HPLC.

Biophysical Techniques for Quantitative Biomolecular Interaction Analysis

Understanding the interaction of this compound with its biological target, nucleic acids, is fundamental to elucidating its mechanism of action. Biophysical techniques provide a powerful means to quantitatively characterize these interactions in real-time, offering insights into binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of biomolecular interactions. nih.gov While specific SPR studies involving this compound are not prominently found in the literature, the technique is well-suited for investigating the kinetics of its interaction with DNA and RNA.

In a hypothetical SPR experiment, a single-stranded or double-stranded oligonucleotide could be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of amotosalen to the immobilized nucleic acid would cause a change in the refractive index at the sensor surface, which is detected as a response in the SPR sensorgram. The association phase of the sensorgram provides information on the rate at which the binding occurs (the association rate constant, k_a). Subsequently, flowing a buffer solution without amotosalen over the surface allows for the monitoring of the dissociation of the complex, providing the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), a measure of the binding affinity, can then be calculated from the ratio of k_d to k_a.

Table 2: Potential Kinetic Parameters Obtainable from SPR Analysis of Amotosalen-DNA Interaction

| Kinetic Parameter | Description |

| Association Rate Constant (k_a) | The rate at which amotosalen binds to the nucleic acid. |

| Dissociation Rate Constant (k_d) | The rate at which the amotosalen-nucleic acid complex dissociates. |

| Equilibrium Dissociation Constant (K_D) | A measure of the affinity of amotosalen for the nucleic acid; a lower K_D indicates a higher affinity. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of DNA or RNA. The binding of amotosalen to the nucleic acid would result in either the release or absorption of heat, which is measured by the highly sensitive ITC instrument. The resulting data provides a direct measure of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (K_A, the inverse of K_D), and the stoichiometry of the interaction (n) can be determined. Using the relationship ΔG = -RTln(K_A) = ΔH - TΔS, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can also be calculated.

These thermodynamic parameters provide a complete picture of the forces driving the binding interaction. For example, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change may indicate the release of water molecules from the binding interface.

Table 3: Thermodynamic Parameters Determined by ITC for Amotosalen-Nucleic Acid Interaction

| Thermodynamic Parameter | Description |

| Binding Affinity (K_A) | The strength of the binding interaction. |

| Binding Enthalpy (ΔH) | The heat released or absorbed upon binding. |

| Binding Entropy (ΔS) | The change in the randomness of the system upon binding. |

| Stoichiometry (n) | The ratio of amotosalen molecules to nucleic acid binding sites. |

Development of Specialized Assays for Probing this compound Mechanisms in Research Settings

A variety of specialized assays have been developed and utilized in research settings to investigate the molecular mechanisms of this compound. These assays are crucial for understanding how amotosalen interacts with nucleic acids and the subsequent cellular consequences.

One of the primary mechanisms of amotosalen is the formation of covalent cross-links in DNA upon UVA irradiation. Specialized assays have been designed to detect and quantify these cross-links. For example, gel-based assays can be used to observe the retarded migration of cross-linked DNA fragments compared to their non-cross-linked counterparts. Furthermore, techniques like Psora-seq, which combines psoralen crosslinking with high-throughput sequencing, can map the locations of psoralen adducts across the genome.

Real-time polymerase chain reaction (PCR) inhibition assays have also been developed to quantify the extent of nucleic acid modification by amotosalen. The formation of amotosalen adducts on the DNA template can block the progression of DNA polymerase, leading to a reduction in PCR amplification. The degree of PCR inhibition can be correlated with the level of DNA modification.

In addition to in vitro assays, cell-based assays are employed to study the cellular responses to amotosalen-induced DNA damage. For instance, the comet assay (single-cell gel electrophoresis) can be used to detect DNA strand breaks that may occur as a result of the cross-linking and subsequent DNA repair processes. Furthermore, assays that measure markers of apoptosis, such as caspase activation and changes in the expression of pro- and anti-apoptotic proteins, have been used to investigate the downstream cellular effects of amotosalen treatment in platelets. preprints.org

Table 4: Examples of Specialized Assays for this compound Research

| Assay Type | Purpose |

| Psoralen Crosslinking Assays (e.g., Gel-based, Psora-seq) | To detect and quantify the formation of amotosalen-DNA cross-links. |

| Real-Time PCR Inhibition Assay | To quantify the extent of nucleic acid modification by amotosalen. |

| Comet Assay (Single-Cell Gel Electrophoresis) | To detect DNA strand breaks resulting from amotosalen-induced damage and repair. |

| Apoptosis Assays (e.g., Caspase activity, Western blotting for Bcl-2 family proteins) | To investigate the induction of programmed cell death in response to amotosalen treatment. preprints.org |

Computational and Theoretical Studies of Amotosalen Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling and docking are pivotal in predicting how a ligand, such as amotosalen (B1665471), interacts with a biological target. These simulations help to visualize and energetically score the most likely binding modes.

The primary mechanism of amotosalen involves its interaction with DNA and RNA. Computational studies, complemented by experimental data, have elucidated the specifics of this binding process. The process is understood to occur in two main steps: non-covalent intercalation followed by UVA-light-induced covalent bonding.

Initially, in the absence of light, the planar, tricyclic structure of amotosalen allows it to insert itself between the base pairs of a nucleic acid duplex, a process known as intercalation uv.esnih.gov. This non-covalent binding is a prerequisite for the subsequent photochemical reaction. Spectroscopic studies on amotosalen have shown that its binding affinity is dependent on the base composition of the DNA. It intercalates with a significantly higher affinity into DNA regions rich in adenine (B156593) and thymine (B56734) (A,T-only) compared to regions rich in guanine (B1146940) and cytosine (G,C-only) researchgate.net.

Upon intercalation, the precise orientation of amotosalen within the DNA helix is crucial for the subsequent photoreaction. The molecule aligns itself so that its reactive double bonds on the furan (B31954) and pyrone rings are positioned adjacent to the 5,6-double bond of a pyrimidine (B1678525) base, most notably thymine uv.es. This orientation sets the stage for the formation of covalent adducts upon UVA irradiation.

A spectroscopic analysis of amotosalen's interaction with synthetic DNA revealed key binding parameters researchgate.net:

| DNA Type | Dissociation Constant (KD) |

| A,T-only DNA | 8.9 x 10-5 M |

| G,C-only DNA | 6.9 x 10-4 M |

This table illustrates the higher affinity (lower KD) of amotosalen for A,T-rich regions of DNA.

While the primary target of amotosalen is nucleic acid, computational studies have also explored its potential interactions with proteins. These in-silico analyses can help to understand secondary effects or identify other potential biological targets.

Interaction with Platelet Protein CD-61: One study investigated the binding of amotosalen hydrochloride to CD-61 (Integrin beta-3), a protein found on the surface of platelets, to explore a potential cause for bleeding seen in some cases of psoralen-treated platelet transfusions jcpsp.pknih.gov. Using online docking tools such as Patchdock and Firedock, researchers compared the binding of amotosalen to the active site of CD-61 (PDB code: 2vdm) with that of a known ligand, Tirofiban jcpsp.pknih.gov.

The simulations predicted that this compound does bind to the active site of CD-61. However, the calculated binding energy was weaker than that of Tirofiban. The docking results indicated that more amino acids were involved in hydrogen and hydrophobic bonds when amotosalen was docked with CD-61 compared to Tirofiban nih.gov. Specifically, Arg 214(B), an active site amino acid, was found to form a hydrogen bond with amotosalen jcpsp.pk.

| Docking Simulation | Ligand | Docking Score (Patchdock) | Binding Energy | Interacting Residues (Examples) |

| CD-61 Docking | Tirofiban | 5690 | Higher | Tyr 166(B) |

| CD-61 Docking | Amotosalen HCl (Pose 1) | 4194 | Lower | Arg 214(B), Phe 160(A), Ala 218(B) |

| CD-61 Docking | Amotosalen HCl (Pose 2) | 4182 | Lower | Arg 214(B) |

This table summarizes the comparative docking scores and findings from the in-silico analysis of amotosalen binding to the platelet protein CD-61. jcpsp.pk

Interaction with Bacterial Efflux Pump AdeB: Another computational study modeled the docking of amotosalen to AdeB, a component of a multidrug efflux pump in Acinetobacter baumannii nih.gov. This research aimed to understand if bacteria could develop resistance by actively pumping amotosalen out of the cell. Using Induced Fit Docking, the simulation identified two potential binding sites for amotosalen within the periplasmic domain of AdeB. These sites are located in a hydrophobic cleft thought to be the entry point for substrates of the efflux pump. The study predicted that amotosalen binds to both the proximal and distal drug binding sites, which is consistent with the binding patterns of known efflux pump substrates nih.gov.

Molecular Dynamics Simulations for Characterizing Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a system like amotosalen bound to DNA or a protein, MD simulations can provide critical insights into the stability of the complex and any conformational changes that occur upon binding nih.govmdpi.com.

While specific MD simulation studies focused exclusively on this compound are not widely published, the methodology is well-established for studying similar systems, such as other DNA-intercalating drugs and protein-ligand complexes nih.govutexas.edu. An MD simulation of an amotosalen-DNA complex would typically start with the docked pose obtained from molecular modeling. The simulation would then calculate the trajectories of atoms over a period, often nanoseconds to microseconds, providing a dynamic view of the complex.

Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the complex's backbone atoms over time from a reference structure. A stable, low RMSD value indicates that the complex is not undergoing major structural changes and remains in a stable conformation.

Root-Mean-Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms. High RMSF values indicate regions of high flexibility, which can be important for binding and function.

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the complex. Significant changes in Rg can indicate that the complex is unfolding or undergoing a large conformational change.

In the context of amotosalen, MD simulations could be used to confirm the stability of the intercalated state within the DNA double helix before the photo-crosslinking reaction occurs. It could also be used to study how the formation of a covalent adduct affects the local structure and flexibility of the DNA, which is central to its mechanism of inhibiting replication and transcription. Similarly, for protein interactions, MD could reveal how the binding of amotosalen might alter the protein's conformation and potentially its function nih.gov.

Quantum Chemistry Calculations for Investigating Photoreactivity and Electronic Properties

Amotosalen's mechanism of action is fundamentally a photochemical process. Quantum chemistry calculations are essential for understanding the electronic properties and photoreactivity that enable this function aip.orgresearchgate.net. These methods study the molecule at the level of electrons and orbitals to explain how it absorbs light and undergoes chemical reactions in its excited state.

The photoreactivity of psoralens, the class of compounds to which amotosalen belongs, has been shown to proceed through an excited triplet state aip.org. Upon absorbing a UVA photon, the amotosalen molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). Through a process called intersystem crossing, it can then transition to a longer-lived triplet state (T1). This triplet state is the primary reactive species in the subsequent chemical reaction with nucleic acids uv.esaip.org.

Quantum-chemical methods like the multiconfigurational second-order perturbation procedure (CASPT2) have been used to study the mechanism of the [2+2] cycloaddition photoreaction between psoralen (B192213) and thymine nih.gov. These calculations help to map the potential energy surfaces of the excited states and identify the pathways leading to the formation of covalent bonds. The reaction results in the formation of a cyclobutane (B1203170) ring, linking the amotosalen molecule to a pyrimidine base researchgate.net. A second UVA photon can be absorbed by this monoadduct, leading to a second cycloaddition with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link uv.es.

Spectroscopic studies on amotosalen confirm that it covalently photobinds to A,T-only DNA with a reaction quantum yield (ΦR) of 0.11, but does not photoreact when intercalated into G,C-only DNA researchgate.net. In the case of G,C-only DNA, the data suggests that a photoinduced electron transfer occurs instead of a cycloaddition reaction researchgate.net. Quantum chemistry calculations can rationalize these different outcomes by modeling the electronic properties of the interacting molecules in their excited states.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity immutoscientific.com. Computational approaches, particularly quantitative structure-activity relationship (QSAR) models, are used to build mathematical relationships between chemical structure and biological activity nih.gov.

For psoralen derivatives, computational SAR studies have been conducted to identify the structural features required for various biological effects nih.govacs.org. Although a specific SAR study for amotosalen's photoreactivity with nucleic acids is not prominent in the literature, studies on related psoralen derivatives provide a clear blueprint for how such an analysis would be performed.

For example, a 3D-QSAR study on psoralen derivatives designed as inhibitors of NF-κB/DNA interaction combined molecular docking with the construction of predictive models nih.govacs.org. The process typically involves:

Synthesizing a series of analog compounds with systematic modifications to the parent structure (e.g., adding different substituents at various positions).

Measuring the biological activity of each compound in the series.

Performing molecular docking of all compounds into the target site to establish a common alignment.

Building a 3D-QSAR model using the aligned structures and their corresponding activities. The model identifies regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.

Validating the model by predicting the activity of a new set of compounds and comparing the predictions with experimental results.

Such models can guide the rational design of new derivatives with enhanced potency or modified properties. For amotosalen, a computational SAR study could explore how modifications to its structure—for instance, on the furan ring, pyrone ring, or the side chain—affect its DNA intercalation affinity, quantum yield of intersystem crossing, and the efficiency of photoadduct formation nih.gov. This would allow for the fine-tuning of its photochemical and biological properties.

Future Research Directions and Unresolved Questions

Elucidating Undiscovered Photochemical Reaction Mechanisms of Amotosalen (B1665471) Hydrochloride

The primary photochemical mechanism of amotosalen hydrochloride is well-established, involving its intercalation into helical regions of DNA and RNA. nih.govnih.gov Upon activation by ultraviolet A (UVA) light, amotosalen forms covalent monoadducts and subsequent interstrand cross-links with pyrimidine (B1678525) bases, which effectively blocks nucleic acid replication and transcription. nih.govresearchgate.net Spectroscopic studies indicate that amotosalen and similar psoralen (B192213) derivatives exhibit comparable photoinduced processes when interacting with nucleic acids. researchgate.net

However, a complete understanding of the compound's photochemistry remains elusive. Future research should focus on elucidating the more nuanced and potentially undiscovered reaction pathways. Key areas for investigation include:

Quantum Yields and Microenvironment Effects: The efficiency (quantum yield) of monoadduct formation versus interstrand cross-linking in diverse nucleic acid sequences and structures is not fully characterized. Research is needed to understand how the local microenvironment, including DNA conformation and the presence of nucleic acid-binding proteins, influences the reaction kinetics and the ratio of different photoproducts.

Identification of Transient Species: The photoactivation process likely involves short-lived, highly reactive transient species. Advanced spectroscopic techniques could be employed to identify these intermediates, providing a more detailed mechanistic picture of the photoaddition process.

Characterization of Minor Photoproducts: Beyond the primary cross-linking reactions, the formation of minor photoproducts from the degradation of amotosalen or from side reactions with other biological molecules is possible. Identifying these compounds and assessing their biological activity is a critical step in fully understanding the photochemical profile.

Oxygen-Dependent Pathways: The role of reactive oxygen species (ROS) in the photochemical process requires further investigation. While the primary mechanism is thought to be an oxygen-independent cycloaddition, the potential for minor, oxygen-dependent pathways to contribute to cellular effects cannot be fully ruled out.

Comprehensive Mapping of this compound Interactions with the Cellular Proteome and Lipidome in Vitro

While this compound is designed to target nucleic acids, interactions with other cellular components occur. nih.govnih.gov Studies have shown that after photochemical treatment of blood components, a portion of the amotosalen remains bound to cellular elements, with the majority of this binding associated with lipids. nih.gov A comprehensive and quantitative mapping of these interactions is a crucial area for future research.